molecular formula C17H15N3O2 B11489317 N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No.: B11489317
M. Wt: 293.32 g/mol
InChI Key: BRPSPRDWNIRYHS-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phthalazine ring system, which is fused with a carboxamide group and substituted with a 2,6-dimethylphenyl group. The compound’s structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of 2,6-dimethylaniline with phthalic anhydride to form an intermediate, which is then further reacted with hydrazine hydrate to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are carried out under reflux conditions to ensure complete conversion of reactants to products.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the inhibition or activation of specific biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Known for its biological activities and applications in medicinal chemistry.

    N-(2,6-dimethylphenyl)-4-[(diethylamino)acetyl]amino]benzamide: A prodrug with anticonvulsant properties.

    (2RS)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide: Related to local anesthetics like bupivacaine.

Uniqueness

N-(2,6-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide is unique due to its phthalazine ring system, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-4-oxo-3H-phthalazine-1-carboxamide

InChI

InChI=1S/C17H15N3O2/c1-10-6-5-7-11(2)14(10)18-17(22)15-12-8-3-4-9-13(12)16(21)20-19-15/h3-9H,1-2H3,(H,18,22)(H,20,21)

InChI Key

BRPSPRDWNIRYHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=NNC(=O)C3=CC=CC=C32

Origin of Product

United States

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